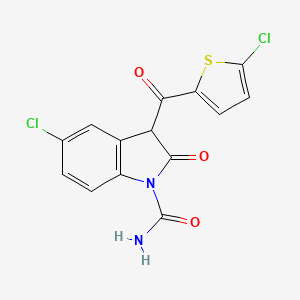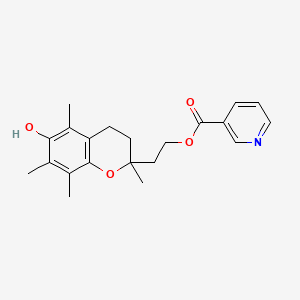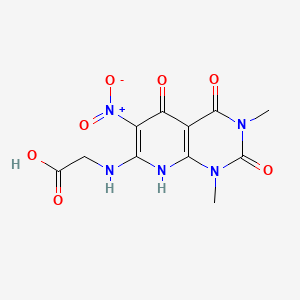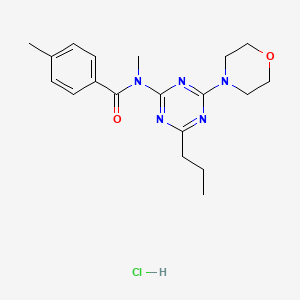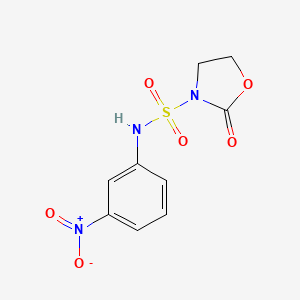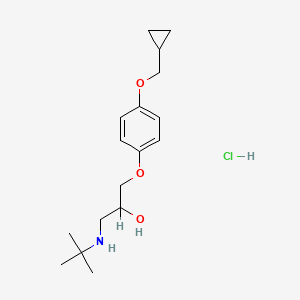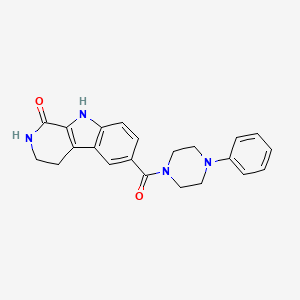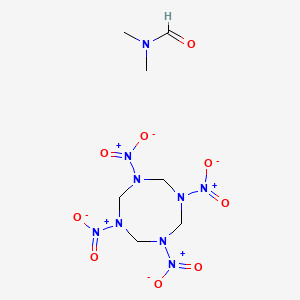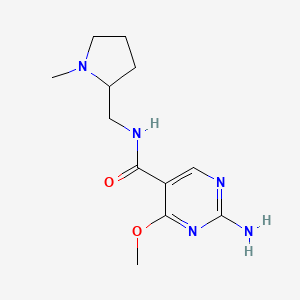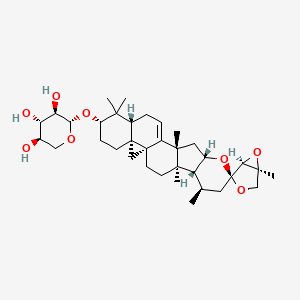
Cimiracemoside I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimiracemoside I is a triterpene glycoside compound isolated from the rhizomes of Cimicifuga racemosa, commonly known as black cohosh. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of women’s health, due to its presence in black cohosh, a plant traditionally used to alleviate menopausal symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cimiracemoside I typically involves extraction from the rhizomes of Cimicifuga racemosa. The process begins with the drying and grinding of the plant material, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to various chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods and mass spectrometry ensures the high purity and quality of the compound. The scalability of these methods allows for the production of sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Cimiracemoside I undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant activities.
Medicine: Explored for its potential therapeutic effects in managing menopausal symptoms, as well as its anti-cancer and immunomodulatory properties.
Industry: Utilized in the development of dietary supplements and herbal remedies.
Mechanism of Action
Cimiracemoside I exerts its effects through multiple molecular targets and pathways. It is known to interact with estrogen receptors, which may explain its efficacy in alleviating menopausal symptoms. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. These actions contribute to its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Cimiracemoside I is part of a larger family of cycloartane-type triterpenoids, which include compounds such as cimiracemoside D, cimidahurine, and α-D-glucopyranosyl-l-β-D-fructofuranoside. Compared to these similar compounds, this compound is unique due to its specific glycosidic linkage and functional groups, which contribute to its distinct biological activities .
List of Similar Compounds
- Cimiracemoside D
- Cimidahurine
- α-D-glucopyranosyl-l-β-D-fructofuranoside
- Cimiaceroside C
- Cimifosides A-D
Properties
CAS No. |
473554-73-3 |
|---|---|
Molecular Formula |
C35H52O8 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(1S,1'R,4S,4'R,5S,5'R,6'R,10'S,12'R,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C35H52O8/c1-18-13-35(28-32(6,43-28)17-40-35)42-20-14-31(5)22-8-7-21-29(2,3)23(41-27-26(38)25(37)19(36)15-39-27)9-10-33(21)16-34(22,33)12-11-30(31,4)24(18)20/h8,18-21,23-28,36-38H,7,9-17H2,1-6H3/t18-,19-,20+,21+,23+,24+,25+,26-,27+,28+,30-,31+,32+,33-,34+,35+/m1/s1 |
InChI Key |
FZLZHFMMPIVMNA-GGKBUSOCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H]3[C@@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5(CC[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(CCC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




